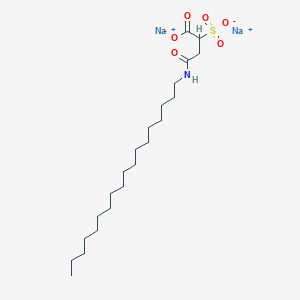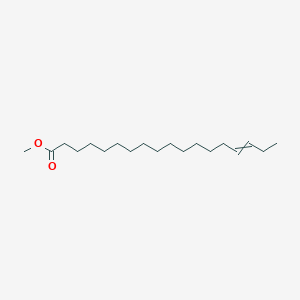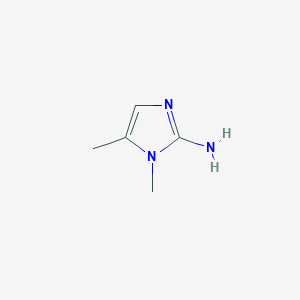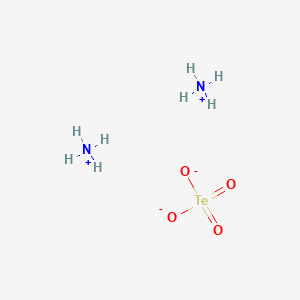
2,3,4,6-Tetra-O-acetil-1-tio-β-D-glucopiranósido de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Aplicaciones Científicas De Investigación
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex carbohydrates.
Biology: In the study of glycan structures and their biological roles.
Medicine: For the development of glycan-based therapeutics and diagnostics.
Industry: In the production of glycosylated compounds for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside typically involves the acetylation of methyl 1-thio-beta-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent thioglycoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl 1-thio-beta-D-glucopyranoside.
Substitution: Various substituted thioglycosides depending on the nucleophile used.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with glycan-binding proteins. It can act as a substrate or inhibitor for enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the formation and breakdown of glycans .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
- Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranoside
Uniqueness
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is unique due to the presence of the thio group, which imparts distinct chemical properties compared to its oxygen analogs. This thio group allows for specific interactions with proteins and enzymes that are not possible with oxygen-containing compounds .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-QMIVOQANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457435 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-45-3 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

